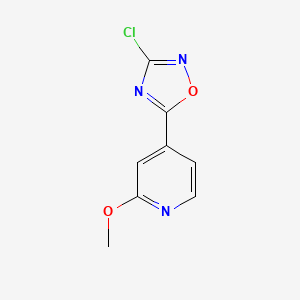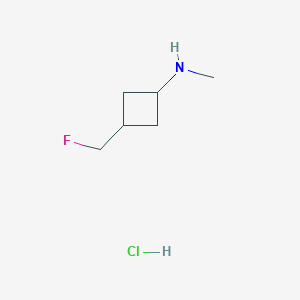
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride typically involves the fluoromethylation of N-methyl-cyclobutanamine. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.
Industrial Production Methods
Industrial production of fluorinated compounds often involves enzyme-catalyzed synthesis methods. Enzymes such as cytochrome P450, fluorinases, and transaminases are employed to achieve selective fluorination under mild conditions . These methods are advantageous due to their high selectivity and efficiency.
化学反应分析
Types of Reactions
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Radical Reactions: The fluoromethyl group can participate in radical reactions, leading to the formation of complex fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include fluoroiodomethane for fluoromethylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted cyclobutanamines, while oxidation and reduction can produce ketones and alcohols, respectively .
科学研究应用
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.
Industry: Utilized in the production of materials with improved properties, such as increased resistance to degradation
作用机制
The mechanism of action of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong electrostatic interactions with biological molecules, altering their activity and stability. This can lead to changes in enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated cyclobutanamines and N-methylated amines. Examples are:
- 3-(trifluoromethyl)-N-methyl-cyclobutanamine
- 3-(chloromethyl)-N-methyl-cyclobutanamine
- 3-(bromomethyl)-N-methyl-cyclobutanamine .
Uniqueness
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications compared to its non-fluorinated counterparts .
属性
分子式 |
C6H13ClFN |
|---|---|
分子量 |
153.62 g/mol |
IUPAC 名称 |
3-(fluoromethyl)-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-6-2-5(3-6)4-7;/h5-6,8H,2-4H2,1H3;1H |
InChI 键 |
MXFATNDECGWQHS-UHFFFAOYSA-N |
规范 SMILES |
CNC1CC(C1)CF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


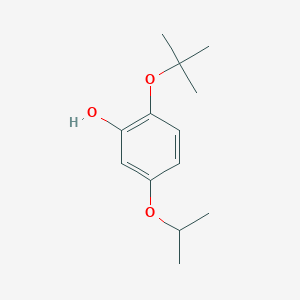

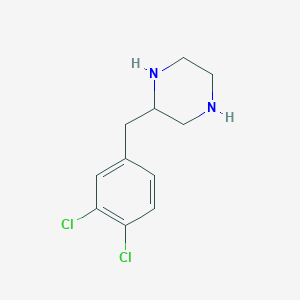
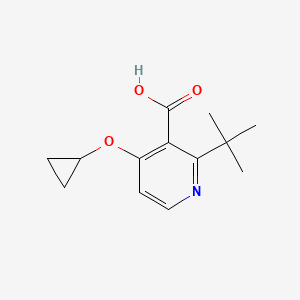

![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)
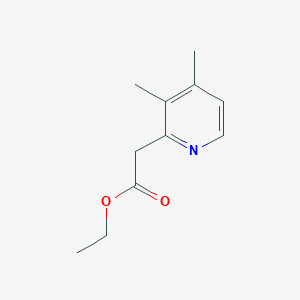
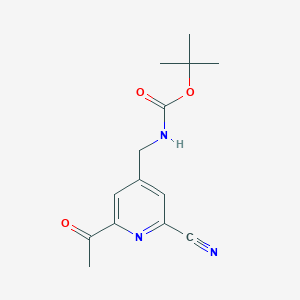
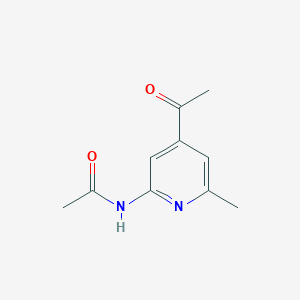
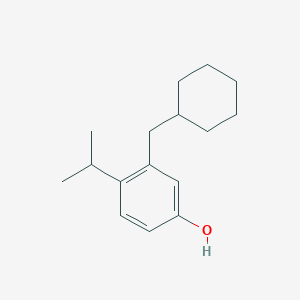
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)

